![molecular formula C9H10N2O3 B2364210 Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate CAS No. 2377035-70-4](/img/structure/B2364210.png)

Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

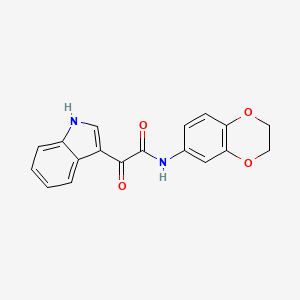

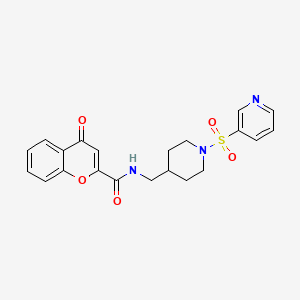

Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate, also known as DPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DPP exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-Inflammatory Properties

Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate derivatives show potential in antioxidant and anti-inflammatory applications. A study synthesized new derivatives of 1,3-dimethylxanthine with pyrazole at position 8 and found substantial effects on free radical oxidation processes. These substances exhibited high activity in inhibiting lipid peroxidation, surpassing even some reference compounds like Trolox. Their potential for further synthetic and pharmacological studies is notable, especially for compounds with phenylalyl radical in the 7 positions of their molecules (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Synthesis and Structural Studies

Research on methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates has been conducted, focusing on the synthesis of these compounds from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. The study involved semiempirical calculations to understand the favored geometry of these compounds, which can be valuable for understanding their properties and potential applications (Verdecia et al., 1996).

Anticancer Activity

Newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives, synthesized using this compound derivatives, were evaluated for their anticancer activities. These compounds showed significant in vitro biological activity against liver HEPG2 cancer cell lines, indicating their potential as anticancer agents (Ouf, Amr, & Sakran, 2014).

Antimicrobial Activities

Derivatives of pyrazolo[3,4-d]pyridazin, which could be related to the core structure of this compound, have been studied for their antimicrobial activities. These compounds demonstrated high antimicrobial activities against various Gram-negative, Gram-positive bacteria, and fungi, highlighting their potential in developing new antimicrobial agents (Akbas & Berber, 2005).

Wirkmechanismus

Target of Action

The primary target of Methyl 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylate is currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies will hopefully shed light on this aspect.

Result of Action

The molecular and cellular effects of Methyl 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylate’s action are currently unknown . Understanding these effects is essential for predicting the compound’s potential therapeutic applications.

Eigenschaften

IUPAC Name |

methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-13-9(12)8-4-6-5-14-3-2-7(6)10-11-8/h4H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAXPWJKYUZNGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C2CCOCC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)

![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2364135.png)

![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)

![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)